molecular formula C9H10BrClN2O B7942467 1-(5-Bromo-2-chlorophenyl)-3,3-dimethylurea

1-(5-Bromo-2-chlorophenyl)-3,3-dimethylurea

Cat. No.: B7942467
M. Wt: 277.54 g/mol
InChI Key: PNUDTJKPMSVBQN-UHFFFAOYSA-N
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Description

1-(5-Bromo-2-chlorophenyl)-3,3-dimethylurea is an organic compound characterized by the presence of bromine, chlorine, and a urea moiety attached to a phenyl ring

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(5-Bromo-2-chlorophenyl)-3,3-dimethylurea typically involves the reaction of 5-bromo-2-chloroaniline with dimethylcarbamoyl chloride under controlled conditions. The reaction is usually carried out in the presence of a base such as triethylamine to facilitate the formation of the urea linkage.

Industrial Production Methods: On an industrial scale, the production of this compound can be achieved through a multi-step process that includes the bromination and chlorination of aniline derivatives, followed by urea formation. The process is optimized for high yield and purity, often involving purification steps such as recrystallization or column chromatography.

Chemical Reactions Analysis

Types of Reactions: 1-(5-Bromo-2-chlorophenyl)-3,3-dimethylurea undergoes various chemical reactions, including:

    Substitution Reactions: The bromine and chlorine atoms can be substituted by other nucleophiles under appropriate conditions.

    Oxidation and Reduction: The compound can participate in redox reactions, although these are less common compared to substitution reactions.

Common Reagents and Conditions:

    Substitution Reactions: Reagents such as sodium methoxide or potassium tert-butoxide can be used to replace the halogens.

    Oxidation and Reduction: Reagents like hydrogen peroxide or sodium borohydride may be employed, depending on the desired transformation.

Major Products: The major products of these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted urea derivatives, while oxidation or reduction can lead to changes in the oxidation state of the compound.

Scientific Research Applications

1-(5-Bromo-2-chlorophenyl)-3,3-dimethylurea has several applications in scientific research:

    Medicinal Chemistry: It is investigated for its potential as a pharmacophore in the development of new drugs.

    Biological Studies: The compound is used in studies related to enzyme inhibition and receptor binding.

    Industrial Applications: It serves as an intermediate in the synthesis of more complex organic molecules used in various industries.

Mechanism of Action

The mechanism of action of 1-(5-Bromo-2-chlorophenyl)-3,3-dimethylurea involves its interaction with specific molecular targets, such as enzymes or receptors. The presence of bromine and chlorine atoms enhances its binding affinity and specificity towards these targets, leading to the modulation of biological pathways.

Comparison with Similar Compounds

    1-(5-Bromo-2-chlorophenyl)-3,3-dimethylthiourea: Similar structure but with a sulfur atom replacing the oxygen in the urea moiety.

    1-(5-Bromo-2-chlorophenyl)-3,3-dimethylguanidine: Contains a guanidine group instead of the urea moiety.

Uniqueness: 1-(5-Bromo-2-chlorophenyl)-3,3-dimethylurea is unique due to its specific combination of bromine, chlorine, and urea functionalities, which confer distinct chemical and biological properties compared to its analogs.

Properties

IUPAC Name

3-(5-bromo-2-chlorophenyl)-1,1-dimethylurea
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H10BrClN2O/c1-13(2)9(14)12-8-5-6(10)3-4-7(8)11/h3-5H,1-2H3,(H,12,14)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PNUDTJKPMSVBQN-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)C(=O)NC1=C(C=CC(=C1)Br)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H10BrClN2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

277.54 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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